molecular formula C18H24N2O3S B12193337 5-methyl-N-(4-methyl-2-pyridinyl)-2-(pentyloxy)benzenesulfonamide

5-methyl-N-(4-methyl-2-pyridinyl)-2-(pentyloxy)benzenesulfonamide

Cat. No.: B12193337
M. Wt: 348.5 g/mol
InChI Key: YPMIOOZLDQWJQN-UHFFFAOYSA-N
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Description

5-methyl-N-(4-methyl-2-pyridinyl)-2-(pentyloxy)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-methyl-2-pyridinyl)-2-(pentyloxy)benzenesulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    Introduction of the Pentyloxy Group: The pentyloxy group can be introduced through an etherification reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and pyridine ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, sulfonamides are known for their antimicrobial properties. This compound might be investigated for its potential as an antibacterial or antifungal agent.

Medicine

Medicinally, sulfonamides have been used to treat bacterial infections. This compound could be explored for its efficacy against specific pathogens or as a lead compound for drug development.

Industry

Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a depletion of folate, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar mechanism of action.

    Sulfadiazine: Known for its use in treating bacterial infections.

    Sulfisoxazole: Used in combination with other antibiotics.

Uniqueness

What sets 5-methyl-N-(4-methyl-2-pyridinyl)-2-(pentyloxy)benzenesulfonamide apart is its unique structural features, such as the pentyloxy group and the specific substitution pattern on the aromatic ring. These features may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

5-methyl-N-(4-methylpyridin-2-yl)-2-pentoxybenzenesulfonamide

InChI

InChI=1S/C18H24N2O3S/c1-4-5-6-11-23-16-8-7-14(2)12-17(16)24(21,22)20-18-13-15(3)9-10-19-18/h7-10,12-13H,4-6,11H2,1-3H3,(H,19,20)

InChI Key

YPMIOOZLDQWJQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=NC=CC(=C2)C

Origin of Product

United States

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